2-Cyclopropylpyrimidine
Overview
Description
2-Cyclopropylpyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can undergo nucleophilic substitution reactions at positions where the cyclopropyl group is attached . For example, if you react it with a nucleophile (e.g., a strong base like sodium ethoxide), the cyclopropyl group can be substituted with the nucleophile, leading to the formation of a new compound .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
2-Cyclopropylpyrimidine can undergo various chemical reactions. These include nucleophilic substitution, electrophilic substitution, alkylation, acylation, hydrogenation, ring opening, oxidation, reduction, and heterocycle formation .Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidine has been utilized in the synthesis of α-aminophosphonates. A study demonstrated an efficient method for synthesizing α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole. This process involved a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde with various anilines/benzothiazole amines and different phosphites. This method, promoted by phosphomolybdic acid, was conducted at room temperature in dichloromethane, yielding good to excellent results with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Cancer Energy Metabolism
Another significant area of research involving 2-cyclopropylpyrimidine is in the study of cancer energy metabolism. A review paper analyzed the effects of several antineoplastic drugs, including 2-cyclopropylpyrimidine, on tumor development and progression. It assessed how these drugs might induce tumor cellular death by altering metabolite concentration, enzyme activities, and energy metabolism fluxes. The review proposed that targeting energy metabolic therapy could be a novel approach in cancer treatment (S. Rodríguez-Enríquez, Á. Marín-Hernández, J. Gallardo-Pérez, Liliana Carreño-Fuentes, & R. Moreno-Sánchez, 2009).
Synthesis of Carb
ocyclic NucleosidesThe role of 2-Cyclopropylpyrimidine in the synthesis of carbocyclic nucleosides has been explored. A study presented the preparation of racemic 2,2-bis(hydroxymethyl)cyclopropylpyrimidine nucleosides, which were synthesized from compounds involving 2-Cyclopropylpyrimidine. These synthesized nucleosides did not show antiviral activity against HSV-1, HSV-2, HCMV, and HIV-1 in cell culture, providing important insights into their potential pharmaceutical applications (Takao Izawa, S. Nishiyama, S. Yamamura, Kuniki Kato, & T. Takita, 1992).
Versatility of Cyclopropyl Fragment
2-Cyclopropylpyrimidine is notable for containing the cyclopropyl fragment, a versatile component frequently used in preclinical/clinical drug molecules. The cyclopropyl ring's features, such as coplanarity, shorter C-C bonds, enhanced π-character, and stronger C-H bonds, contribute significantly to the properties of drugs containing it. The cyclopropyl fragment addresses various challenges in drug discovery, such as enhancing potency and reducing off-target effects (T. Talele, 2016).
Future Directions
While specific future directions for 2-Cyclopropylpyrimidine are not mentioned in the search results, the field of pyrimidine research is vast and continues to grow. There are numerous potential applications for pyrimidine derivatives in various fields, including pharmaceuticals, agriculture, and materials science .
properties
IUPAC Name |
2-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCVDCYAKMUIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.